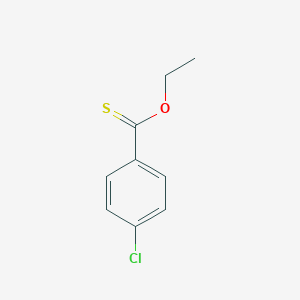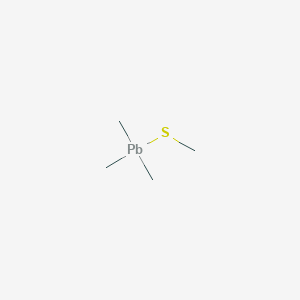
Plumbane, trimethyl(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Plumbane, trimethyl(methylthio)- is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as TMTM-plumbane and has the chemical formula C4H12S2Pb. In
Applications De Recherche Scientifique
TMTM-plumbane has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal drugs. Additionally, TMTM-plumbane has been shown to have potential as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of TMTM-plumbane is not yet fully understood. However, it is believed that the compound works by disrupting the cell membranes of microorganisms, leading to cell death. This mechanism of action has been observed in studies on the antimicrobial and antifungal properties of TMTM-plumbane.
Effets Biochimiques Et Physiologiques
TMTM-plumbane has been shown to have minimal toxicity in laboratory studies. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TMTM-plumbane in laboratory experiments is its potential as a catalyst in organic reactions. Additionally, its antimicrobial and antifungal properties make it a potential candidate for the development of new antibiotics and antifungal drugs. However, limitations include the need for further research to fully understand its mechanism of action and potential toxicity.
Orientations Futures
There are several future directions for research on TMTM-plumbane. One area of interest is the development of new antibiotics and antifungal drugs based on the compound's antimicrobial and antifungal properties. Additionally, further research is needed to fully understand the compound's mechanism of action and potential toxicity. Finally, TMTM-plumbane's potential as a catalyst in organic reactions should be explored further.
Méthodes De Synthèse
TMTM-plumbane can be synthesized through the reaction of lead tetraacetate with dimethyl sulfide in the presence of sulfuric acid. The reaction yields TMTM-plumbane as a white solid that is soluble in organic solvents.
Propriétés
Numéro CAS |
14326-59-1 |
|---|---|
Nom du produit |
Plumbane, trimethyl(methylthio)- |
Formule moléculaire |
C4H12PbS |
Poids moléculaire |
299 g/mol |
Nom IUPAC |
trimethyl(methylsulfanyl)plumbane |
InChI |
InChI=1S/CH4S.3CH3.Pb/c1-2;;;;/h2H,1H3;3*1H3;/q;;;;+1/p-1 |
Clé InChI |
QNOHWKRQRPJBHZ-UHFFFAOYSA-M |
SMILES |
CS[Pb](C)(C)C |
SMILES canonique |
CS[Pb](C)(C)C |
Autres numéros CAS |
14326-59-1 |
Synonymes |
Plumbane, trimethyl(methylthio)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



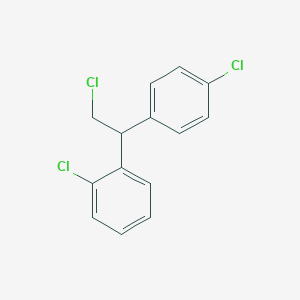
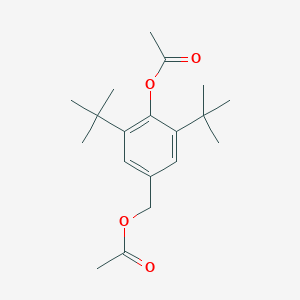
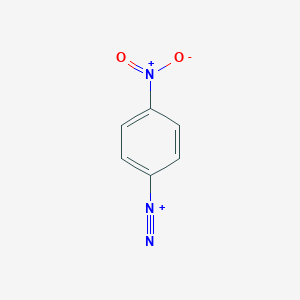
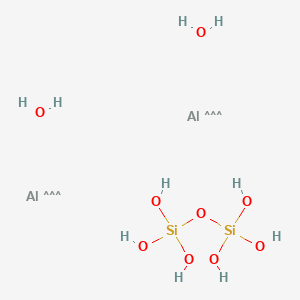
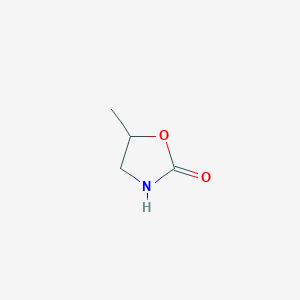
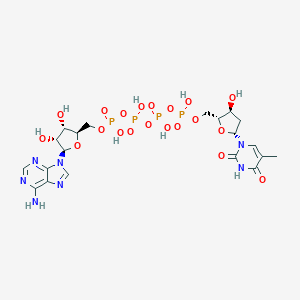
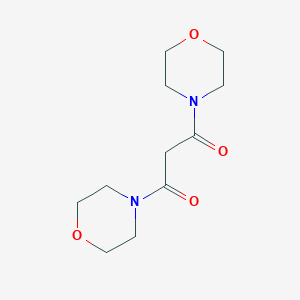
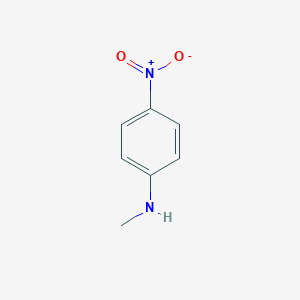
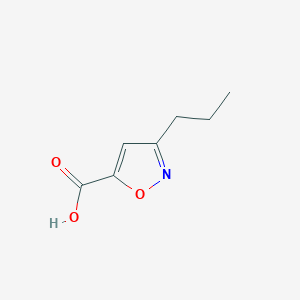
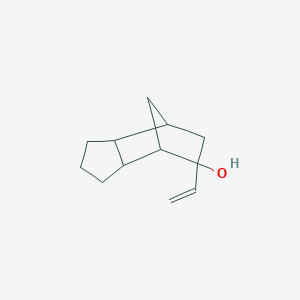
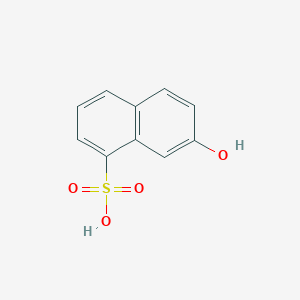
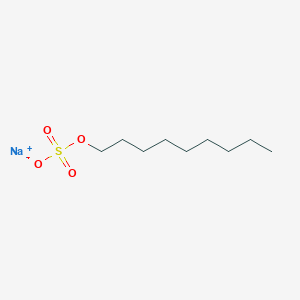
![Bicyclo[1.1.0]butane](/img/structure/B87038.png)
